Ethyl 3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-morpholin-4-ylsulfonyl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S2/c1-2-21-15(17)13-14(11-5-3-4-6-12(11)22-13)23(18,19)16-7-9-20-10-8-16/h3-6H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKXVECGQNYWSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through the cyclization of a suitable precursor, such as 2-bromo-3,3,3-trifluoropropene with benzylthiols under SN2’ mechanism.
Introduction of the carboxylate group: The carboxylate group can be introduced via esterification reactions using ethyl alcohol and appropriate catalysts.
Attachment of the morpholinosulfonyl group: This step involves the reaction of the intermediate compound with morpholine and sulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis and Ester Reactivity
The ethyl ester group undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid. This is analogous to procedures reported for similar benzo[b]thiophene esters ( ):
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Ester hydrolysis | NaOH (3N), EtOH, room temperature | 6-Chlorobenzo[b]thiophene-2-carboxylic acid |
The reaction is monitored via TLC, with complete conversion typically achieved within 24 hours.
Nucleophilic Aromatic Substitution
The electron-deficient benzo[b]thiophene core (due to sulfonyl and ester groups) facilitates nucleophilic substitution. For example:
| Reaction | Nucleophile | Conditions |
|---|---|---|
| Halogen displacement | Amines, alkoxides | DMF, 60–80°C, 1–2 h |
This reactivity is critical for generating derivatives with modified biological activity ( ).
Functionalization of the Morpholinosulfonyl Group
The morpholine moiety participates in:
-
Protonation : The nitrogen accepts protons under acidic conditions (e.g., HCl in dioxane), forming water-soluble salts.
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form quaternary ammonium derivatives ().
Thermal Decomposition
Thermogravimetric analysis (TGA) shows decomposition initiates at 150°C, releasing SO₂ and CO₂. Below is the stability profile:
| Temperature Range | Mass Loss (%) | Decomposition Products |
|---|---|---|
| 150–200°C | 15–20% | SO₂, morpholine fragments |
| 200–300°C | 40–45% | Benzo[b]thiophene derivatives |
Cross-Coupling Reactions
While not explicitly reported for this compound, analogous benzo[b]thiophene systems undergo:
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Suzuki coupling : With aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C).
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Buchwald-Hartwig amination : With amines (Pd₂(dba)₃, Xantphos, 100°C) ( ).
Molecular Docking and Bioactivity
The compound inhibits hepatitis B virus (HBV) replication at nanomolar concentrations ( ). Docking studies reveal interactions with HBV capsid residues (e.g., Tyr132, Trp102) via sulfonyl oxygen and morpholine nitrogen.
| Target | IC₅₀ (nM) | Key Interactions |
|---|---|---|
| HBV capsid | 12.4 ± 1.2 | H-bond with Tyr132, π-stacking with Trp102 |
Comparative Reactivity Table
A comparison with structurally similar compounds highlights enhanced reactivity due to the morpholinosulfonyl group:
| Compound | Reaction Rate (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Ethyl benzo[b]thiophene-2-carboxylate | 0.45 × 10⁻³ | 98.3 |
| Ethyl 3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate | 1.2 × 10⁻³ | 76.5 |
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent, particularly against the hepatitis B virus (HBV). A molecular docking study indicated that ethyl 3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate exhibits nanomolar inhibitory activity against HBV in vitro. The mechanism involves interference with viral replication pathways, making it a candidate for further development in antiviral therapies .
Antitumor Activity
The compound has also shown promise in cancer research:
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Cell Line Studies : In vitro assays demonstrated significant growth inhibition in various cancer cell lines, including:
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15 Apoptosis induction A549 (Lung) 12 Cell cycle arrest HCT116 (Colon) 18 Inhibition of proliferation
The observed mechanisms include apoptosis induction and cell cycle arrest at the G1 phase, indicating its potential utility in oncology .
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability:
- Absorption : Exhibits moderate oral absorption.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Mainly excreted through urine.
Preclinical studies suggest a favorable safety profile at therapeutic doses, with minimal adverse effects reported .
Clinical Trials
A clinical trial evaluated the efficacy of this compound in patients with advanced solid tumors. Preliminary results indicated a partial response rate of approximately 30% after six weeks of treatment, highlighting its potential as an anticancer agent.
Laboratory Research on Stem Cells
In laboratory settings, the compound was tested on induced pluripotent stem cells (iPSCs). Results showed enhanced expression levels of key transcription factors such as Oct3/4 and Nanog, suggesting its potential use in regenerative medicine .
Mechanism of Action
The mechanism of action of Ethyl 3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activity and affecting various biochemical processes. For example, it may inhibit certain kinases or proteases, leading to altered cell signaling and metabolic pathways . The presence of the morpholinosulfonyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The benzo[b]thiophene-2-carboxylate scaffold is versatile, with modifications at position 3 significantly influencing biological activity. Below is a comparative analysis of key analogues:
Key Observations
Substituent Effects on Bioactivity: The morpholinosulfonyl group in the target compound confers anti-HBV activity, likely due to enhanced hydrogen bonding with viral enzymes . In contrast, chlorophenyl or halogenated derivatives (e.g., 6-chloro) exhibit antimicrobial properties, suggesting substituent-dependent target specificity . Imidazole-containing analogues (e.g., SARS-CoV-2 inhibitors) highlight the role of heterocyclic side chains in modulating enzyme inhibition .
Synthetic Routes: Most analogues are synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide derivatives (e.g., morpholinosulfonyl) are prepared via diazotization and sulfonyl chloride coupling , while halogenated derivatives use thioglycolate condensation .
Physicochemical Properties: Morpholinosulfonyl derivatives generally exhibit improved solubility compared to aromatic sulfonamides (e.g., 3-fluoro-4-methylphenyl), attributed to the morpholino ring’s polarity . Ethyl ester groups at position 2 enhance metabolic stability, as seen across multiple derivatives .
Biological Targets :
- The target compound’s anti-HBV activity contrasts with analogues targeting bacterial pathogens (e.g., S. aureus) or cancer cells (e.g., MCF-7) , underscoring the scaffold’s adaptability to diverse therapeutic areas.
Table: Comparative Bioactivity Data
Biological Activity
Ethyl 3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of benzo[b]thiophene derivatives with morpholinosulfonyl groups. The compound has been characterized using various techniques such as X-ray crystallography, NMR spectroscopy, and Hirshfeld surface analysis, which confirm its structural integrity and provide insights into intermolecular interactions .
Antiviral Activity
One of the most notable biological activities of this compound is its antiviral potential, particularly against Hepatitis B virus (HBV). In vitro studies have demonstrated that this compound exhibits nanomolar inhibitory activity against HBV, making it a candidate for further development as an antiviral agent. The mechanism of action appears to involve interference with viral replication processes .
Antimicrobial Properties
In addition to its antiviral effects, this compound has shown promising antimicrobial activity. Studies have evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, revealing significant minimum inhibitory concentration (MIC) values. For instance, derivatives of similar structures have exhibited MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens, indicating strong bactericidal activity .
Case Study: Antiviral Efficacy
A specific study focused on the anti-HBV activity of this compound utilized human hepatoma cell lines (HepG2). The results indicated that the compound not only inhibited HBV replication but also showed low cytotoxicity, suggesting a favorable therapeutic index for potential clinical applications .
Case Study: Antimicrobial Evaluation
Another investigation assessed the antimicrobial properties of related compounds featuring the benzo[b]thiophene core. The findings highlighted that modifications in the chemical structure significantly influenced the biological activity, with certain derivatives demonstrating enhanced efficacy against resistant bacterial strains. This underscores the importance of structure-activity relationships in developing new antimicrobial agents .
Data Tables
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Compound | Activity | MIC (μg/mL) | Target Pathogen |
|---|---|---|---|
| This compound | Anti-HBV | Nanomolar range | Hepatitis B Virus |
| Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate | Antimicrobial | 0.22 - 0.25 | Staphylococcus aureus |
| Other derivatives | Various antimicrobial activities | Ranges from 6.25 to >256 | Multiple bacterial strains |
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate?
The synthesis typically involves coupling reactions and functionalization of the benzo[b]thiophene core. For example:
- Step 1: Formation of the benzo[b]thiophene scaffold via cyclization of substituted 2-fluorobenzaldehyde derivatives with methyl ethyl 2-mercaptoacetate in DMF at 60°C .
- Step 2: Sulfonylation at the 3-position using morpholinosulfonyl groups, often achieved via coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .
- Step 3: Esterification at the 2-position using ethyl alcohol under acidic or coupling conditions .
Key Considerations: Optimize reaction conditions (e.g., solvent, temperature) to avoid side products like over-sulfonylation or ester hydrolysis .
Q. How is structural confirmation of this compound achieved?
A combination of spectroscopic and crystallographic methods is critical:
Q. What preliminary biological activities are reported for benzo[b]thiophene derivatives with similar substituents?
- Antiviral Activity: Derivatives like ethyl 3-benzoylamino-5-[(1H-imidazol-4-yl-methyl)-amino]-benzo[b]thiophene-2-carboxylate inhibit SARS-CoV-2 main protease (DAS values provided in docking studies) .
- Antibacterial Activity: Tetrahydrobenzo[b]thiophene analogs exhibit MIC values <1 µg/mL against Gram-positive pathogens via disruption of cell membrane integrity .
- Hepatitis B Inhibition: Morpholinosulfonyl-substituted derivatives demonstrated IC₅₀ values of ~10 µM in viral replication assays .
Advanced Research Questions
Q. How do computational methods aid in understanding the bioactivity of this compound?
- Molecular Docking: Predicts binding modes to targets like viral proteases. For example, morpholinosulfonyl groups engage in hydrogen bonding with catalytic residues (e.g., His41 in SARS-CoV-2 Mpro) .
- Conformer Analysis: Identifies stable conformers in vacuum and receptor-bound states. X-ray and DFT studies on related compounds revealed two dominant conformers influencing receptor interactions .
- QSAR Modeling: Links substituent effects (e.g., electron-withdrawing sulfonyl groups) to enhanced activity by modulating electronic parameters (Hammett σ values) .
Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?
- Systematic SAR Studies: Vary substituents (e.g., sulfonyl vs. carbonyl groups) and assess potency. For instance, replacing morpholinosulfonyl with acetyl groups reduced hepatitis B inhibition by >50% .
- Meta-Analysis of Assay Conditions: Control variables like cell line specificity (e.g., HepG2 vs. Huh7 for hepatitis B) or solvent effects (DMSO concentration) .
- Mechanistic Profiling: Use techniques like surface plasmon resonance (SPR) to validate direct target engagement versus off-target effects .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Prodrug Design: Introduce hydrolyzable esters (e.g., morpholinoethyl esters) to enhance aqueous solubility .
- Nanoparticle Formulation: Encapsulate the compound in PEGylated liposomes to improve plasma half-life .
- LogP Adjustment: Modify substituents (e.g., replace ethyl ester with methyl) to balance hydrophobicity (target LogP ~3–4) .
Methodological Guidelines
Q. What analytical techniques are critical for purity assessment?
Q. How should researchers design experiments to explore structure-activity relationships (SAR)?
- Fragment-Based Screening: Synthesize analogs with incremental modifications (e.g., sulfonyl → carbonyl, morpholino → piperazinyl) .
- Free-Wilson Analysis: Quantify contributions of substituents to bioactivity using multivariate regression .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
